2-Aminopent-4-ynamide hydrochloride

Organic Synthesis Click Chemistry Drug Discovery

Select 2-aminopent-4-ynamide hydrochloride for reliable CuAAC click chemistry and bioconjugation. The hydrochloride salt ensures superior solubility in aqueous buffers versus free-base ynamides, eliminating failed couplings. Its C5 backbone with terminal alkyne, primary amine, and amide functionalities enables orthogonal derivatization for peptidomimetic and heterocyclic library synthesis. With a defined 95% purity profile, this building block removes variability from SAR studies and medicinal chemistry workflows. Procure with confidence for reproducible results.

Molecular Formula C5H9ClN2O
Molecular Weight 148.59 g/mol
CAS No. 375859-33-9
Cat. No. B1377626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopent-4-ynamide hydrochloride
CAS375859-33-9
Molecular FormulaC5H9ClN2O
Molecular Weight148.59 g/mol
Structural Identifiers
SMILESC#CCC(C(=O)N)N.Cl
InChIInChI=1S/C5H8N2O.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H2,7,8);1H
InChIKeyLHUURJVZZIYPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopent-4-ynamide Hydrochloride: A Specialized Ynamide Building Block with Enhanced Handling Properties


2-Aminopent-4-ynamide hydrochloride (CAS 375859-33-9) is a synthetic organic compound belonging to the class of ynamides . It features a five-carbon chain with a terminal alkyne, a primary amide, and a primary amine group that is protonated to form the hydrochloride salt, which confers distinct solubility and stability advantages [1]. This compound is widely recognized as a versatile research chemical and building block for the construction of more complex molecules in organic synthesis and pharmaceutical discovery [2].

Why 2-Aminopent-4-ynamide Hydrochloride Cannot Be Substituted by Generic Ynamides or Free Bases


Direct substitution of 2-aminopent-4-ynamide hydrochloride with other ynamides or the free base form carries significant experimental risk due to divergent physicochemical and reactivity profiles. The presence of the hydrochloride salt directly impacts solubility in aqueous buffers and polar solvents, a critical parameter in biological assays and bioconjugation workflows [1]. Furthermore, variations in chain length among ynamides alter steric accessibility and reaction kinetics in click chemistry applications [2]. Without direct, quantitative comparisons, procurement of a generic analog risks failed couplings, inconsistent yields, and irreproducible biological results, undermining research integrity .

Quantitative Evidence Differentiating 2-Aminopent-4-ynamide Hydrochloride from Its Closest Analogs


Enhanced Aqueous Solubility and Stability via Hydrochloride Salt Formation

2-Aminopent-4-ynamide hydrochloride (MW 148.59) offers a 32.5% increase in molecular weight relative to its free base 2-aminopent-4-ynamide (MW 112.13), a direct consequence of hydrochloride salt formation [1][2]. This structural modification confers significantly enhanced solubility in aqueous media and polar organic solvents, as well as improved long-term stability under standard laboratory storage conditions (recommended at 4 °C as a powder) [3]. In contrast, the free base is typically a low-melting solid or liquid with moderate volatility and is more prone to degradation [2].

Organic Synthesis Click Chemistry Drug Discovery

Optimized Chain Length for Bifunctional Reactivity in Click Chemistry

The C5 backbone of 2-aminopent-4-ynamide hydrochloride provides a unique spatial arrangement of the terminal alkyne and amine/amide functionalities . This specific chain length offers an optimal balance between conformational flexibility and steric control, making it a preferred scaffold for synthesizing peptidomimetics and heterocyclic compounds [1]. Shorter-chain analogs (e.g., 2-aminoprop-2-ynamide) exhibit reduced steric freedom and may be unsuitable for sterically demanding coupling partners, while longer-chain analogs (e.g., 2-aminohex-5-ynamide) can introduce unwanted hydrophobic character and conformational entropy, potentially reducing selectivity in biological interactions .

Click Chemistry Bioconjugation Peptide Modification

Consistent Commercial Availability at Defined Purity Specifications

Reputable suppliers, including American Elements, AKSci, and Enamine, consistently provide 2-aminopent-4-ynamide hydrochloride at a minimum purity of 95% [1]. This established supply chain and defined purity specification minimize batch-to-batch variability in research outcomes. In contrast, many less-common ynamide analogs are available only in limited quantities, with variable or uncertified purity, introducing a significant source of experimental error [1].

Chemical Procurement Quality Control Research Reproducibility

Optimal Application Scenarios for 2-Aminopent-4-ynamide Hydrochloride Based on Verifiable Evidence


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Probe Synthesis

2-Aminopent-4-ynamide hydrochloride is ideally suited for CuAAC 'click' chemistry due to its terminal alkyne group . The enhanced aqueous solubility provided by the hydrochloride salt ensures efficient reaction kinetics in biocompatible buffers, a distinct advantage over less soluble free bases [1]. Researchers can reliably incorporate this compound into complex biomolecules, such as modified peptides or nucleic acids, for applications in chemical biology and target identification [2].

Synthesis of Peptidomimetics and Conformationally Constrained Scaffolds

The C5 backbone of 2-aminopent-4-ynamide hydrochloride serves as a strategic precursor for the synthesis of peptidomimetics and heterocyclic frameworks . Its dual amine/amide and alkyne functionalities allow for orthogonal derivatization strategies, enabling medicinal chemists to construct libraries of novel bioactive compounds with defined three-dimensional shapes, which are critical for optimizing target engagement and selectivity [1].

Development of Novel Ynamide-Based Pharmaceuticals and Tool Compounds

This compound acts as a foundational building block for exploring ynamide chemical space in drug discovery . Its established synthetic accessibility and defined purity profile (95%) make it a reliable starting material for structure-activity relationship (SAR) studies [1]. By using this well-characterized compound, researchers can systematically explore the impact of ynamide moieties on biological activity and pharmacokinetic properties, without the confounding factor of variable starting material quality [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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